N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
Historical Context and Development
The compound N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide represents a modern advancement in heterocyclic chemistry, building upon decades of research into spirocyclic and thioacetamide derivatives. Its development emerged from efforts to optimize the pharmacokinetic properties of antimicrobial and anticancer agents by integrating halogenated aromatic systems with spirocyclic frameworks. Early analogues, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, demonstrated moderate antioxidant and antimicrobial activities, prompting further structural refinements. The introduction of the chloro-methoxyphenyl group and diazaspiro[4.5]deca-1,3-diene moiety in the current compound reflects a strategic shift toward enhancing target selectivity and metabolic stability.
Synthetic routes for this compound were first reported in the early 2020s, utilizing multistep organic reactions involving thionyl chloride-mediated acylations and nucleophilic substitutions. Recent optimizations have focused on improving yield and scalability, with EvitaChem documenting protocols achieving 58–65% purity through chromatographic purification.
Structural Classification in Medicinal Chemistry
This compound belongs to the thioacetamide class, characterized by a sulfur-linked acetamide backbone. Its structure integrates three pharmacophoric elements:
The diazaspiro system, in particular, distinguishes this compound from earlier thioacetamides. This bicyclic structure enforces a fixed dihedral angle between the aromatic and heterocyclic components, potentially optimizing binding to enzymatic pockets. Computational studies on similar spirocyclic compounds suggest that this rigidity minimizes entropic penalties during receptor engagement, a feature critical for high-affinity interactions.
Significance in Drug Discovery Research
The compound’s structural attributes position it as a promising candidate for addressing multidrug-resistant pathogens and oncology targets. Thiophene-containing analogs have demonstrated activity against Candida glabrata and Candida krusei, with minimum inhibitory concentrations (MICs) comparable to fluconazole. The chloro-methoxy substitution pattern may further enhance potency against Gram-negative bacteria by improving membrane permeability.
In cancer research, the diazaspiro moiety’s ability to intercalate DNA or inhibit topoisomerases has been hypothesized based on molecular docking studies. While direct evidence for this compound’s anticancer activity remains limited, its structural similarity to known kinase inhibitors supports further investigation into tyrosine kinase or cyclin-dependent kinase (CDK) modulation.
Current Research Landscape
Recent studies have employed advanced techniques to elucidate the compound’s properties:
Emerging trends include hybrid approaches combining X-ray crystallography and Hirshfeld surface analysis to map intermolecular interactions, as demonstrated in related thioacetamide derivatives. Such studies highlight the compound’s potential as a scaffold for structure-activity relationship (SAR) explorations, particularly in modifying the spirocyclic ring’s size and substituent electronics.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-27-16-8-7-14(12-15(16)22)23-18(26)13-29-20-19(17-6-5-11-28-17)24-21(25-20)9-3-2-4-10-21/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPWYKSZPZZIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that integrates various structural components known for their potential biological activities. This compound features a chloro-methoxyphenyl group, a diazaspiro structure, and a thiophene moiety linked to a thioacetamide. These structural characteristics suggest a diverse range of biological interactions and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 445.02 g/mol. The presence of the spiro structure indicates a three-dimensional arrangement that may significantly influence its interaction with biological targets.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit notable biological activities, particularly in cancer research:
- Anti-Cancer Properties : Preliminary studies suggest that this compound may act as a regulator of the KRAS G12D mutation, which is crucial in various cancers. The modulation of specific signaling pathways associated with cancer progression has been observed in related compounds.
- Interaction with Biological Targets : The compound's structural components allow it to interact with various enzymes and receptors involved in cancer progression. Techniques such as molecular docking and biochemical assays are vital for understanding its binding affinity and mechanism of action.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics and biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-thioacetamide | Chlorophenyl group | Antimicrobial activity |
| 5-(thiophen-2-yl)-1H-pyrrole | Thiophene ring | Anti-inflammatory properties |
| 1-(3-chlorophenyl)-2-thiourea | Thiourea group | Anticancer effects |
This table emphasizes the versatility of sulfur-containing moieties in enhancing biological activity while showcasing how variations in substituents can lead to different pharmacological profiles.
Study on Anti-Cancer Activity
One notable study investigated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. The study found that certain derivatives exhibited significant activity against human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT116 | 6.2 |
These findings suggest that modifications to the core structure can enhance anticancer activity.
Mechanistic Studies
Further mechanistic studies have shown that compounds similar to this compound can downregulate key signaling pathways involved in tumor growth and metastasis. This downregulation was observed in assays measuring the expression levels of oncogenes and tumor suppressor genes.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features several notable structural components:
- Chloro-methoxyphenyl group : This moiety is known for enhancing the compound's lipophilicity and biological activity.
- Diazaspiro structure : The spiro arrangement contributes to a unique three-dimensional conformation that may influence interactions with biological targets.
- Thiophene moiety : Often associated with improved pharmacological profiles, this component can enhance the compound's reactivity and binding affinity.
The synthesis of this compound typically involves multiple steps that require precise control of reaction conditions to ensure high yields and purity. The synthetic pathways often utilize methods such as:
- Formation of the thiophene derivative.
- Coupling reactions to introduce the diazaspiro framework.
- Final modifications to achieve the desired acetamide structure.
Biological Activities
Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exhibit significant biological activities:
Anticancer Properties
Studies suggest that this compound may act as a regulator of KRAS G12D mutations, which are prevalent in various cancers. The ability to modulate such mutations positions it as a candidate for targeted cancer therapies.
Interaction with Biological Targets
The unique structural features allow for interactions with various biological macromolecules, including enzymes and receptors involved in cancer progression. Techniques such as molecular docking studies can elucidate binding affinities and mechanisms of action against these targets.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of compounds related to this compound:
- Anticancer Studies : Research has demonstrated that similar diazaspiro compounds exhibit significant cytotoxic effects against various cancer cell lines. These studies often employ assays to evaluate cell viability and apoptosis induction.
- Molecular Docking Studies : Computational modeling has been used to predict how this compound interacts with specific cancer-related proteins, providing insights into its potential as a therapeutic agent.
- In Vivo Studies : Preliminary animal studies have indicated promising results in reducing tumor size when administered with this compound, warranting further investigation into its efficacy and safety profile.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three key analogues (Table 1):
Key Observations :
- Spiro Ring Variations: The target compound’s 1,4-diazaspiro[4.5]dec system differs from the 1,4-diazaspiro[4.6]und in . Smaller spiro systems (e.g., [4.5] vs.
- Substituent Effects : The thiophen-2-yl group in the target compound introduces π-conjugation and sulfur-based interactions, contrasting with dichlorophenyl (electron-withdrawing) or pyrazolyl (hydrogen-bonding) groups in analogues .
- Bioactivity : Alachlor’s herbicidal activity highlights the role of chloroacetamide moieties in agrochemicals, suggesting the target compound may share similar modes of action .
Crystallographic and Spectroscopic Analysis
- Crystallography : SHELXL refinement (used in ) would resolve the target compound’s spiro conformation and hydrogen-bonding patterns, critical for understanding its stability and interactions.
- Spectroscopy : ¹H/¹³C NMR data for N-(3-acetyl-2-thienyl)acetamides provide reference shifts for the thiophen-2-yl group, aiding structural validation.
Q & A
Q. What are the foundational synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves coupling a chloroacetylated intermediate with a thiophene-containing diazaspiro fragment. Key steps include:
- Reacting potassium carbonate and DMF with chloroacetyl chloride derivatives to form acetamide linkages .
- Monitoring reaction progression via TLC and isolating products through recrystallization (e.g., ethanol-DMF mixtures) .
- Purification via column chromatography for intermediates, as demonstrated in analogous spirocyclic systems .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : Proton and carbon NMR are essential for verifying the thiophene, diazaspiro, and acetamide moieties. For example, thiophene protons appear at δ 6.8–7.5 ppm, while spiro carbons are identified near 50–60 ppm .
- X-ray crystallography : Resolves spatial arrangements of the diazaspiro core and confirms stereochemistry in crystalline forms .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. How can low yields in multi-step syntheses be systematically addressed?
- Design of Experiments (DoE) : Optimize variables (e.g., temperature, solvent ratios) using factorial designs. For instance, adjusting DMF/water ratios during crystallization improved yields in similar acetamide syntheses by 15–20% .
- Flow chemistry : Continuous-flow systems enhance reproducibility in oxidation and coupling steps, reducing side-product formation .
- Catalyst screening : Explore palladium or copper catalysts for Suzuki-like couplings of thiophene fragments, which increased yields in related spirocyclic compounds .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Cross-validation : Compare experimental NMR with computational predictions (DFT calculations) to identify discrepancies caused by solvent effects or tautomerism .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted thiophene precursors) that may skew integration values .
- Variable-temperature NMR : Resolve dynamic effects in the diazaspiro ring, which can cause splitting or broadening of signals .
Q. What computational strategies predict biological target interactions?
- Molecular docking : Screen against kinase or GPCR targets using software like AutoDock Vina. The thiophene and diazaspiro moieties show affinity for hydrophobic binding pockets in cancer-related proteins .
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions) .
- DFT studies : Calculate frontier molecular orbitals to predict reactivity sites, such as the sulfur atom in the thioacetamide group .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for chloroacetyl chloride reactions to prevent hydrolysis .
- Crystallization optimization : Use mixed solvents (e.g., DCM/hexane) for high-purity spirocyclic products .
- Data reconciliation : Maintain detailed reaction logs (time, temperature) to troubleshoot inconsistencies in spectral or yield data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
